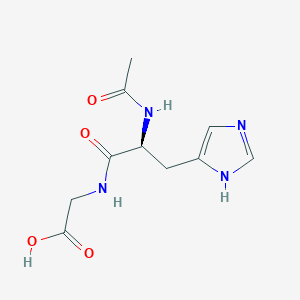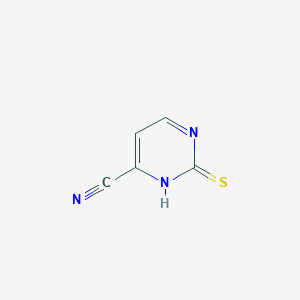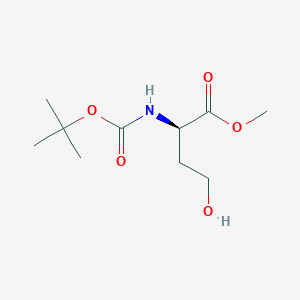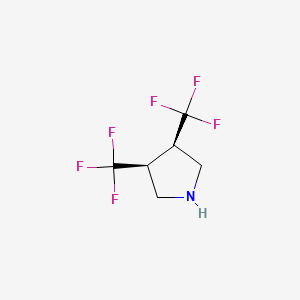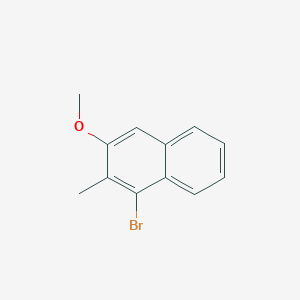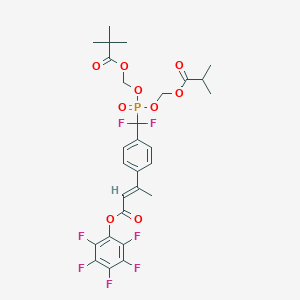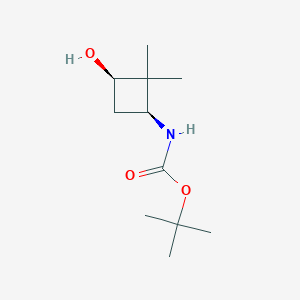![molecular formula C18H21NOS B15219345 1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is a compound that features a cyclopentanecarboxamide core with a phenyl group and a thiophene ring attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine to form the amide bond.
Introduction of the Phenyl Group: This step involves the use of a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group onto the amide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and phenyl group can play crucial roles in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring structure.
Cyclopentanecarboxamide Derivatives: Compounds like N-phenylcyclopentanecarboxamide have a similar core structure.
Uniqueness
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of the cyclopentanecarboxamide core with both a phenyl group and a thiophene ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H21NOS |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-phenyl-N-(2-thiophen-2-ylethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H21NOS/c20-17(19-13-10-16-9-6-14-21-16)18(11-4-5-12-18)15-7-2-1-3-8-15/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
InChI-Schlüssel |
ZZKQMEXEEMKFMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


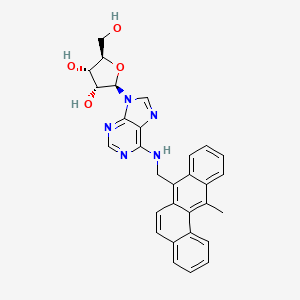
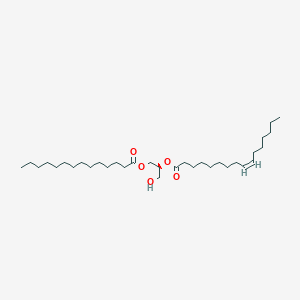
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
